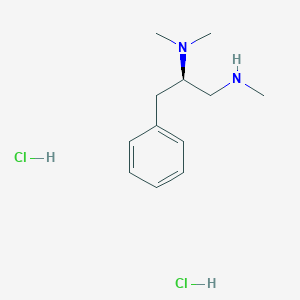
(R)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a phenyl group and multiple methyl groups attached to a propane backbone. The presence of two hydrochloride (HCl) molecules enhances its solubility in water, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and acetone.
Reductive Amination: The key step involves the reductive amination of benzylamine with acetone in the presence of a reducing agent like sodium cyanoborohydride. This reaction forms the intermediate N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine.
Resolution: The intermediate is then subjected to chiral resolution using a suitable resolving agent to obtain the desired ®-enantiomer.
Hydrochloride Formation: Finally, the ®-enantiomer is treated with hydrochloric acid to form the dihydrochloride salt, resulting in ®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to perform the reductive amination and resolution steps.
Purification: The intermediate and final products are purified using techniques such as crystallization and recrystallization to ensure high purity.
Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions: ®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous conditions.
Substitution: Halogens, electrophiles; reactions are conducted in the presence of suitable catalysts and solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl.
科学的研究の応用
®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of ®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and function.
Pathways: It influences various biochemical pathways, including signal transduction and metabolic processes, leading to its observed effects.
類似化合物との比較
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl: The enantiomer of the compound with similar chemical properties but different biological activity.
N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine: The non-chiral form of the compound with distinct applications.
N1,N2-Dimethyl-3-phenylpropane-1,2-diamine: A structurally similar compound with fewer methyl groups.
Uniqueness: ®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl is unique due to its chiral nature, which imparts specific biological activity and selectivity in various applications. Its ability to form stable dihydrochloride salts enhances its solubility and usability in different fields.
特性
分子式 |
C12H22Cl2N2 |
|---|---|
分子量 |
265.22 g/mol |
IUPAC名 |
(2R)-1-N,2-N,2-N-trimethyl-3-phenylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H20N2.2ClH/c1-13-10-12(14(2)3)9-11-7-5-4-6-8-11;;/h4-8,12-13H,9-10H2,1-3H3;2*1H/t12-;;/m1../s1 |
InChIキー |
GJTMIDLCRBZVNV-CURYUGHLSA-N |
異性体SMILES |
CNC[C@@H](CC1=CC=CC=C1)N(C)C.Cl.Cl |
正規SMILES |
CNCC(CC1=CC=CC=C1)N(C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


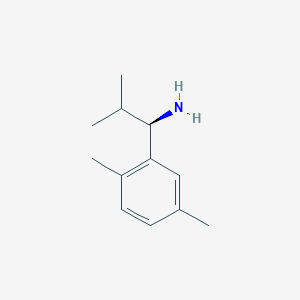
![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13041343.png)
![6-Chlorobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B13041344.png)
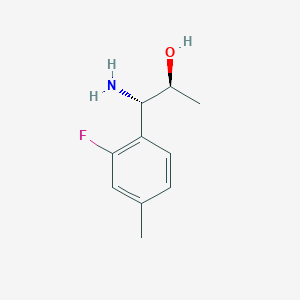
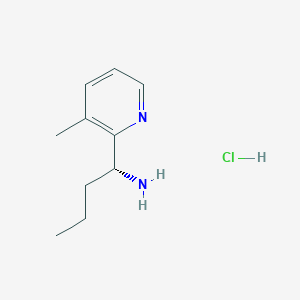
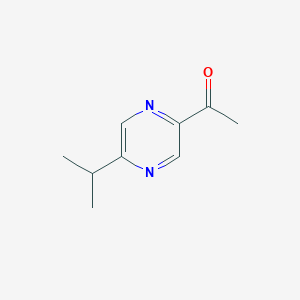
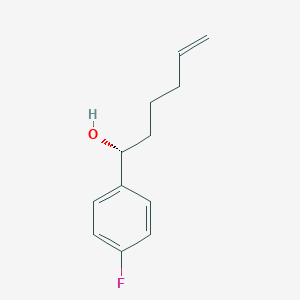
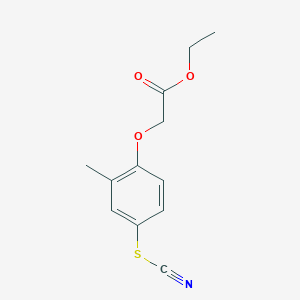



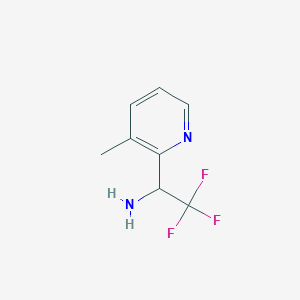
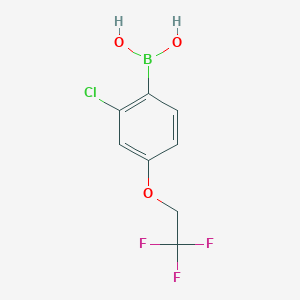
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol](/img/structure/B13041402.png)
